N-(4-methoxybenzyl)cyclopropanamine
Overview
Description
N-(4-Methoxybenzyl)cyclopropanamine is an organic compound with the chemical formula C11H15NO. It is a colorless liquid with a special fragrance and is soluble in most organic solvents. This compound is used as an intermediate in organic synthesis, particularly in the production of drugs, pesticides, and functional materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Methoxybenzyl)cyclopropanamine can be synthesized starting from p-toluene and benzaldehyde. The process involves the following steps:
Reaction of p-toluene and benzaldehyde: This produces N-4-methoxybenzyl formaldehyde.
Reaction with amino iron: The N-4-methoxybenzyl formaldehyde is then reacted with amino iron.
Dehydrogenation: The final product, this compound, is obtained through a dehydrogenation reaction.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzyl)cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce N-(4-methoxybenzyl)cyclopropanone, while reduction may yield N-(4-methoxybenzyl)cyclopropanol.
Scientific Research Applications
N-(4-Methoxybenzyl)cyclopropanamine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of pesticides and functional materials.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to changes in cellular processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxybenzyl)cyclopropanamine
- N-(4-Methoxybenzyl)cyclopropanol
- N-(4-Methoxybenzyl)cyclopropanone
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and serve as an intermediate in the synthesis of diverse organic compounds. Its solubility in organic solvents and special fragrance also distinguish it from other similar compounds .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-6-2-9(3-7-11)8-12-10-4-5-10/h2-3,6-7,10,12H,4-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRKRVOSGOVKPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405985 | |
Record name | N-(4-methoxybenzyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70894-71-2 | |
Record name | N-(4-methoxybenzyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(4-methoxyphenyl)methyl]cyclopropanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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